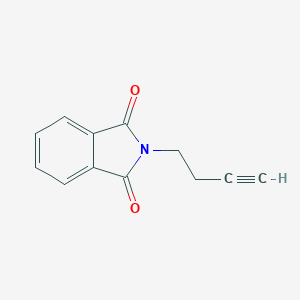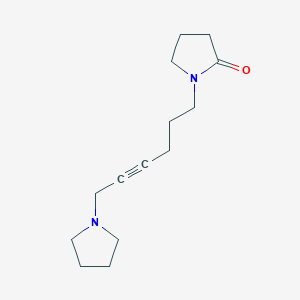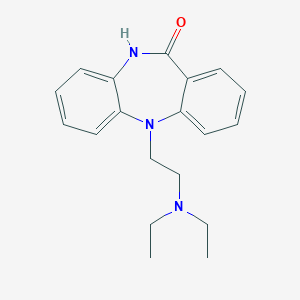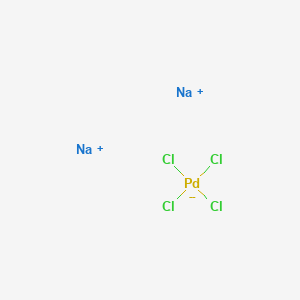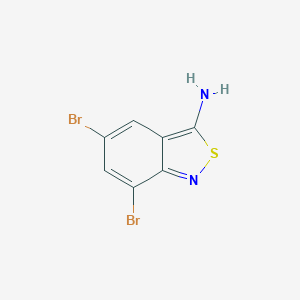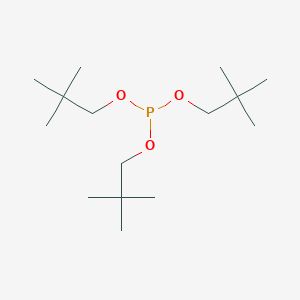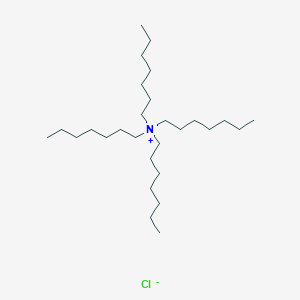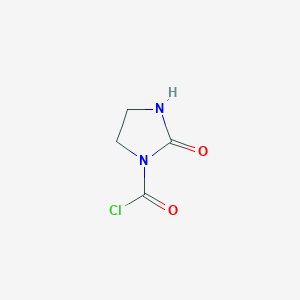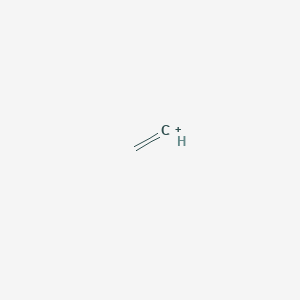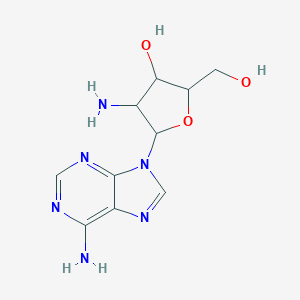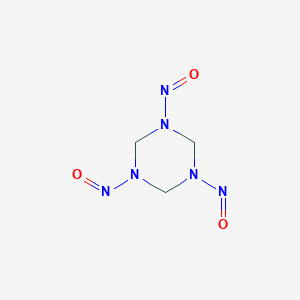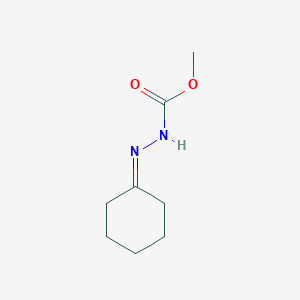
Carbazic acid, 3-cyclohexylidene-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazic acid, 3-cyclohexylidene-, methyl ester, also known as CIME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. CIME is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
Mécanisme D'action
The mechanism of action of Carbazic acid, 3-cyclohexylidene-, methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer and viral cells. Carbazic acid, 3-cyclohexylidene-, methyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Effets Biochimiques Et Physiologiques
Carbazic acid, 3-cyclohexylidene-, methyl ester has been found to have low toxicity and to be well-tolerated in animal studies. However, its biochemical and physiological effects are still being investigated. Some studies have reported that Carbazic acid, 3-cyclohexylidene-, methyl ester can affect the expression of certain genes and proteins in cancer and viral cells, leading to cell death or inhibition of replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbazic acid, 3-cyclohexylidene-, methyl ester in lab experiments is its low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is its limited solubility in certain solvents, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for research on Carbazic acid, 3-cyclohexylidene-, methyl ester. One direction is to explore its potential applications in other fields, such as catalysis and materials science. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies for cancer and viral diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Carbazic acid, 3-cyclohexylidene-, methyl ester in animal and human trials.
Méthodes De Synthèse
The synthesis of Carbazic acid, 3-cyclohexylidene-, methyl ester involves the reaction of carbazole with cyclohexanone in the presence of a catalyst, followed by esterification with methanol. This method has been reported in several studies and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a building block for the synthesis of novel materials with improved properties. In optoelectronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a sensitizer in dye-sensitized solar cells, which have shown promising results in terms of efficiency and stability. In medicinal chemistry, Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential anticancer and antiviral activities.
Propriétés
Numéro CAS |
14702-42-2 |
|---|---|
Nom du produit |
Carbazic acid, 3-cyclohexylidene-, methyl ester |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11) |
Clé InChI |
DAMPHUADNVWPLW-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCCC1 |
SMILES canonique |
COC(=O)NN=C1CCCCC1 |
Synonymes |
3-Cyclohexylidenecarbazic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



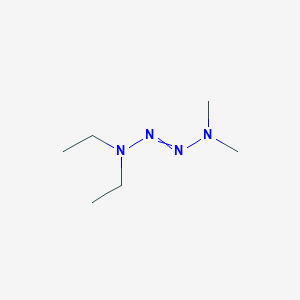
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
